molecular formula C24H31N3O4 B2486243 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898464-79-4

2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2486243
CAS No.: 898464-79-4
M. Wt: 425.529
InChI Key: SHOLDGYGWQFGBQ-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one is a synthetically designed, potent small-molecule inhibitor that primarily targets key nodes within the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. This pathway is frequently hyperactivated in a wide range of cancers, making it a critical target for oncological research. The compound's core research value lies in its ability to disrupt this pathway, leading to the induction of apoptosis and the inhibition of tumor cell proliferation in vitro. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of PI3K and mTOR, thereby preventing the phosphorylation of downstream effectors like Akt and S6K1. Researchers utilize this compound as a crucial chemical probe to elucidate the complex dynamics of the PI3K/mTOR axis in disease models, to study mechanisms of resistance to targeted therapies, and to evaluate potential synergistic effects in combination therapy regimens. Investigations into its efficacy have been conducted in various cellular models, including studies on hepatocellular carcinoma, where it has demonstrated potent anti-proliferative effects. For research purposes only. Not for human consumption.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c28-22-15-21(30-18-23(22)31-19-24(29)27-9-5-2-6-10-27)17-26-13-11-25(12-14-26)16-20-7-3-1-4-8-20/h1,3-4,7-8,15,18H,2,5-6,9-14,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOLDGYGWQFGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps, including reductive amination and etherification reactions. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde using sodium cyanoborohydride in methanol . The resulting intermediate is then subjected to etherification with a suitable alkylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one
  • CAS No.: 898464-79-4
  • Molecular Formula : C₂₄H₃₁N₃O₄
  • Molecular Weight : 425.5206 g/mol .

Structural Features :
The compound consists of a pyran-4-one core substituted with two key moieties:

Piperidinylethoxy group at position 5: Introduces a polar, oxygen-rich side chain, likely influencing solubility and pharmacokinetics.

Structural Analogues

Compound 7k :
  • Structure : (E)-3-(benzyloxy)-6-methyl-2-(3-(2-oxo-2-(piperidin-1-yl)ethoxy)styryl)-4H-pyran-4-one .
  • Key Differences: Core: Styryl-substituted pyran-4-one vs. benzylpiperazinylmethyl-substituted pyran-4-one.
  • Biological Activity :
    • Compound 7k exhibits anti-neuroinflammatory activity and selective butyrylcholinesterase inhibition (IC₅₀ = 1.3 µM).
    • The target compound’s benzylpiperazine moiety may confer distinct receptor-binding properties (e.g., serotonin or dopamine receptors).
Analog from :
  • Structure : 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one .
  • Key Differences: Substituent at Position 5: 3-Chlorobenzyloxy vs. piperidinylethoxy.
  • Implications :
    • The absence of a piperidinyl group in this analog may reduce interactions with amine-binding enzymes compared to the target compound.

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Compound 7k Analog
Molecular Weight (g/mol) 425.52 537.24 ~425 (estimated)
LogP (Predicted) ~3.2 (moderate) ~4.1 (high) ~3.5 (moderate)
Hydrogen Bond Acceptors 7 9 6
Bioavailability Likely moderate Low (high MW) Moderate
  • Key Observations :
    • The target compound’s lower molecular weight and balanced LogP suggest improved bioavailability compared to Compound 7k .
    • The piperidinylethoxy group may enhance solubility relative to chlorobenzyloxy analogs .

Biological Activity

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(piperidin-1-yl)ethoxy]-4H-pyran-4-one is a synthetic derivative that belongs to a class of compounds known for their diverse pharmacological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure composed of multiple pharmacophores, including a piperazine ring and a pyranone moiety. The presence of these structural elements is significant as they contribute to the compound's bioactivity.

Property Details
Molecular FormulaC23H30N4O3
Molecular Weight414.52 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives containing the piperazine moiety exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial cell membranes or intracellular targets.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for enzyme inhibition can be crucial for determining efficacy.
  • Antitumor Activity : Some studies have highlighted the antitumor potential of similar compounds, suggesting that the presence of the piperazine ring may enhance cytotoxic effects against cancer cells. This activity is likely mediated through apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Recent research has focused on synthesizing variations of this compound to explore its biological potential further. A study synthesized several derivatives and evaluated their biological activities through in vitro assays:

Table 1: Biological Activity of Synthesized Derivatives

Compound Activity Type IC50 Value (µM) Notes
2-AAntibacterial10Effective against S. aureus
3-BAChE Inhibition5Comparable to standard inhibitors
5-CAntitumor15Induced apoptosis in cancer cell lines
7-DUrease Inhibition8Significant inhibition observed

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